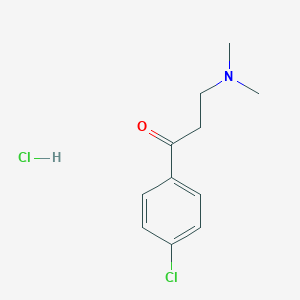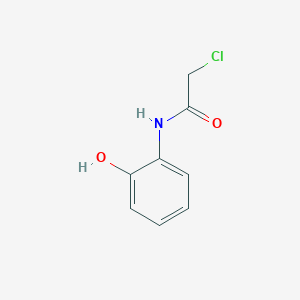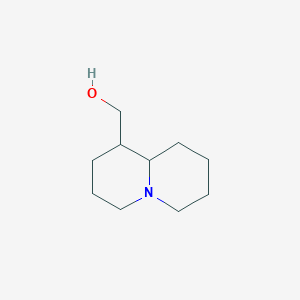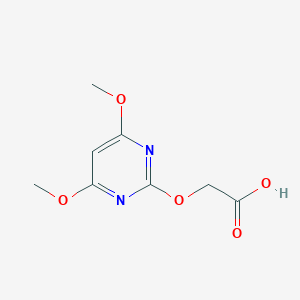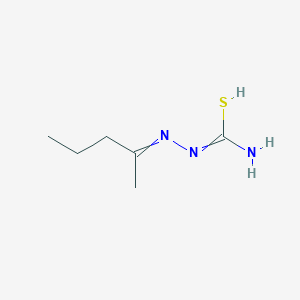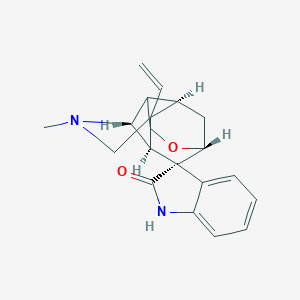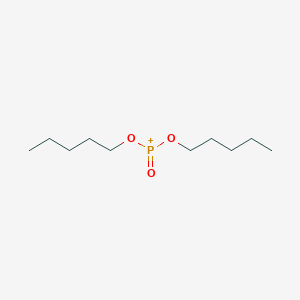
Phosphonic acid, dipentyl ester
Overview
Description
Phosphonic acid, dipentyl ester is an organic compound with the molecular formula C11H25O3P. It is a type of phosphonate ester, which is characterized by the presence of a phosphorus atom bonded to three oxygen atoms, one of which is part of an ester group. This compound is used in various industrial and scientific applications due to its unique chemical properties.
Preparation Methods
Phosphonic acid, dipentyl ester can be synthesized through several methods. One common method is the Michaelis–Arbuzov reaction, which involves the reaction of a trialkyl phosphite with an alkyl halide. For example, the reaction of trimethyl phosphite with pentyl iodide can produce this compound . Another method is the catalytic cross-coupling reaction, which involves the use of a palladium catalyst to couple a phosphonate ester with an alkyl halide . Additionally, the Mannich-type condensation reaction can be used, which involves the condensation of a phosphonate ester with an aldehyde and an amine .
Chemical Reactions Analysis
Scientific Research Applications
Phosphonic acid, dipentyl ester has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of phosphonic acid, dipentyl ester involves its ability to mimic phosphate esters, which are important biological molecules. This mimicry allows it to interact with enzymes and other proteins that normally bind to phosphate esters, potentially inhibiting their activity . The molecular targets of this compound include enzymes involved in metabolic pathways, such as those responsible for the synthesis of nucleotides and other essential biomolecules .
Comparison with Similar Compounds
Phosphonic acid, dipentyl ester can be compared to other phosphonate esters, such as phosphonic acid, methyl-, dipentyl ester and phosphonic acid, ethyl-, dipentyl ester . These compounds share similar chemical properties but differ in their alkyl groups, which can affect their reactivity and applications. For example, phosphonic acid, methyl-, dipentyl ester has a shorter alkyl chain, which may result in different solubility and reactivity compared to this compound .
Properties
IUPAC Name |
oxo(dipentoxy)phosphanium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H22O3P/c1-3-5-7-9-12-14(11)13-10-8-6-4-2/h3-10H2,1-2H3/q+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIJARCRSLONVDJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCO[P+](=O)OCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22O3P+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50939391 | |
| Record name | Oxo[bis(pentyloxy)]phosphanium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50939391 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1809-17-2 | |
| Record name | Oxo[bis(pentyloxy)]phosphanium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50939391 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of Phosphonic acid, dipentyl ester, in polypropylene production, and how does it affect the properties of the final product?
A1: this compound, acts as a component of a mixed external donor system, alongside alkoxysilanes, in Ziegler-Natta catalyzed polypropylene production []. This system influences the catalyst's activity and stereoselectivity, impacting the final polymer's properties. The research shows that using this compound, in the mixed external donor system leads to polypropylene with significantly increased melt flow rate (MFR) compared to using dicyclopentyl dimethoxysilane alone []. This improvement in MFR is attributed to a broader molecular weight distribution and a lower average molecular weight of the resulting polypropylene []. Importantly, the inclusion of this compound, maintains the isotacticity and lamella thickness of the polypropylene, preserving its desirable thermal and mechanical properties [].
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




